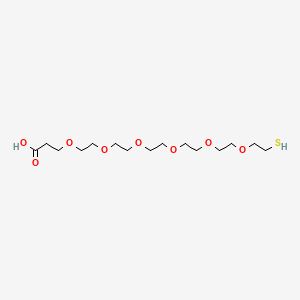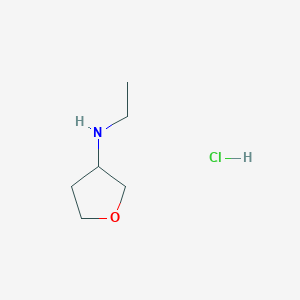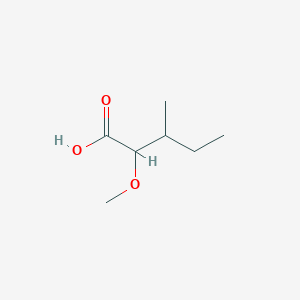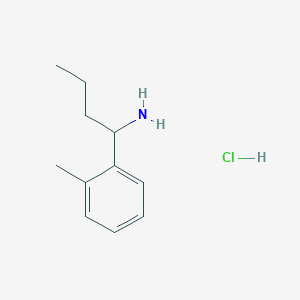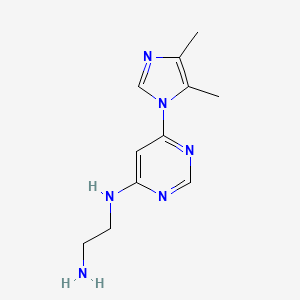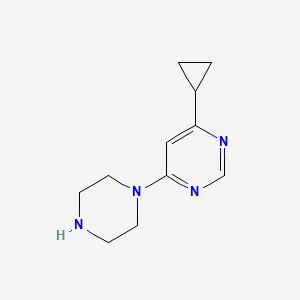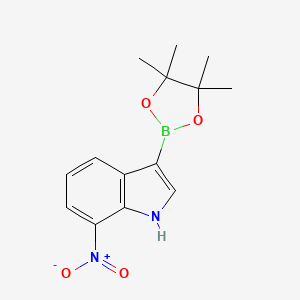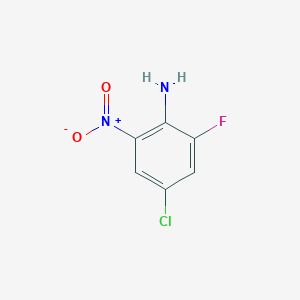
4-Chloro-2-fluoro-6-nitroaniline
Overview
Description
4-Chloro-2-fluoro-6-nitroaniline is an aromatic amine compound with the molecular formula C6H4ClFN2O2 It is characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring, which impart unique chemical properties to the compound
Mechanism of Action
Target of Action
Nitroaniline compounds, like 4-Chloro-2-fluoro-6-nitroaniline, often target various enzymes or proteins within a biological system. The specific target can vary widely depending on the exact structure of the compound and the biological system in which it is introduced .
Mode of Action
Nitroaniline compounds can undergo various reactions within a biological system. For example, they can participate in electrophilic aromatic substitution reactions . The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific targets within the biological system. Nitroaniline compounds can potentially affect a variety of biochemical pathways due to their reactivity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like this compound would depend on various factors including its chemical structure, the route of administration, and the biological system in which it is introduced. For example, some nitroaniline compounds have been found to be well absorbed and distributed within the body .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. These effects could range from changes in enzyme activity to alterations in cellular signaling pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Chloro-2-fluoro-6-nitroaniline are not well-studied. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. For instance, a related compound, 2-Chloro-4-nitroaniline, has been shown to interact with Rhodococcus sp. strain MB-P1, leading to its degradation
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been reported that a related compound, 4-chloro-2-nitroaniline, is thermally stable up to 115 °C .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. A related compound, 2-Chloro-4-nitroaniline, has been shown to be metabolized by Rhodococcus sp. strain MB-P1 via a novel aerobic degradation pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-6-nitroaniline typically involves the nitration of 4-chloro-2-fluoroaniline. The process can be summarized as follows:
Nitration Reaction: 4-Chloro-2-fluoroaniline is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3), under controlled temperature conditions. The reaction introduces a nitro group (-NO2) at the 6-position of the benzene ring.
Reaction Conditions: The nitration reaction is usually carried out at low temperatures to control the reaction rate and minimize side reactions. The reaction mixture is then neutralized and the product is isolated through filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-6-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these halogens.
Oxidation: The amino group formed after reduction can be further oxidized to form different functional groups, such as nitroso (-NO) or nitro (-NO2) groups.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), amines, alkoxides.
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Major Products
Reduction: 4-Chloro-2-fluoro-6-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Compounds with nitroso or nitro groups.
Scientific Research Applications
4-Chloro-2-fluoro-6-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitroaniline: Similar structure but lacks the fluoro substituent.
4-Fluoro-2-nitroaniline: Similar structure but lacks the chloro substituent.
2-Chloro-4-nitroaniline: Different substitution pattern on the benzene ring.
Uniqueness
4-Chloro-2-fluoro-6-nitroaniline is unique due to the presence of both chloro and fluoro substituents, which enhance its reactivity and potential applications. The combination of these substituents with the nitro group makes it a versatile compound for various chemical transformations and research applications.
Properties
IUPAC Name |
4-chloro-2-fluoro-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJZMWXNKCKFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B1432267.png)
![1h-Pyrrolo[2,3-b]pyridine-4-carboxylic acid,5-chloro-2,3-dihydro-2-oxo-,methyl ester](/img/structure/B1432268.png)
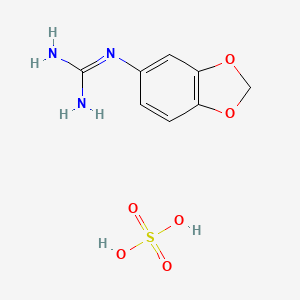
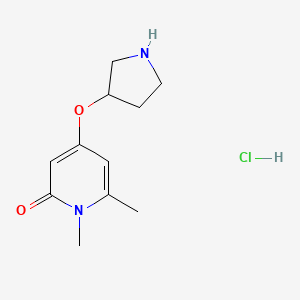
![Ethyl 5-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1432274.png)
